molecular formula C10H9IN2O2 B598363 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione CAS No. 1202679-06-8

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B598363
CAS No.: 1202679-06-8
M. Wt: 316.098
InChI Key: FACQATTWTIOMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a functionalized quinazoline derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound serves as a versatile synthetic intermediate, with its iodine atom enabling further structural elaboration via cross-coupling reactions to create diverse chemical libraries for screening. The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a fluoroquinolone-like inhibitor, targeting the bacterial enzymes DNA gyrase and topoisomerase IV . This mechanism is crucial for researching new antimicrobial agents to address the growing challenge of bacterial resistance . Beyond antimicrobial applications, the core quinazoline structure is a privileged framework in drug discovery, associated with a wide spectrum of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties . As such, this iodinated derivative provides researchers with a critical building block for the design and synthesis of novel compounds aimed at multiple biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-iodo-1,3-dimethylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACQATTWTIOMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736541
Record name 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202679-06-8
Record name 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione typically involves the iodination of 1,3-dimethylquinazoline-2,4(1H,3H)-dione. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinazoline derivative.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

  • Anticancer Activity : Quinazoline derivatives are known for their ability to inhibit tyrosine kinases involved in cancer progression. 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against several bacterial strains. It may serve as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

Therapeutic Area Potential Applications
Cancer Treatment Inhibition of tumor growth via tyrosine kinase inhibition
Infectious Diseases Development of new antimicrobial agents
Inflammatory Disorders Treatment options for conditions like arthritis

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the efficacy of quinazoline derivatives:

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the inhibition of specific kinases crucial for cancer cell survival .
  • Antibacterial Studies : Another investigation found that the compound displayed effective antibacterial activity against resistant strains of Staphylococcus aureus. This suggests its potential as a scaffold for developing new antibiotics .
  • Anti-inflammatory Research : A recent study evaluated the anti-inflammatory effects of quinazoline derivatives in animal models of inflammation. Results indicated a marked reduction in inflammatory markers when treated with compounds structurally related to this compound .

Mechanism of Action

The mechanism of action of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity, and thereby affecting cellular processes. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione and analogous compounds:

Compound Name Core Structure Substituents Key Properties Biological Activities References
This compound Quinazoline 5-Iodo, 1,3-dimethyl High lipophilicity; iodine enables cross-coupling Potential antitumor/antimicrobial (inferred)
5-Iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Pyrimidine 5-Iodo, 1,3-dimethyl Smaller aromatic system; higher solubility Not reported
N-Substituted 5-iodopyrimidine-2,4-diones (e.g., 7a–7d) Pyrimidine 5-Iodo, variable N-alkyl groups Tunable lipophilicity; antimicrobial efficacy confirmed Antibacterial, anticancer
3-Azidoquinoline-2,4(1H,3H)-dione Quinoline 3-Azido Reactive azide group; unexpected de-azidation under Staudinger conditions Not reported
5-Methoxyquinazoline-2,4(1H,3H)-dione Quinazoline 5-Methoxy Electron-donating methoxy enhances solubility and reactivity Antitumor, antimicrobial (potential)

Core Structure Variations

  • Quinazoline vs. Pyrimidine: The quinazoline core (benzene-fused pyrimidine) in the target compound provides greater aromaticity and molecular rigidity compared to pyrimidine derivatives. However, pyrimidine-based analogs (e.g., 5-iodo-1,3-dimethylpyrimidine-2,4-dione) may exhibit better solubility due to reduced steric hindrance .
  • Quinoline vs. Quinazoline: Quinoline derivatives (e.g., 3-azidoquinoline-2,4-dione) lack the second nitrogen in the fused pyrimidine ring, altering electronic properties and reactivity. For instance, azidoquinolines undergo de-azidation under reductive conditions, whereas iodine-substituted quinazolines are more stable and amenable to catalytic coupling .

Substituent Effects

  • Iodo vs. Methoxy : The electron-withdrawing iodine atom in the target compound increases electrophilicity at the 5-position, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-couplings. In contrast, the methoxy group in 5-methoxyquinazoline-2,4-dione is electron-donating, improving solubility but reducing reactivity toward electrophiles .
  • In contrast, N-alkylated pyrimidine derivatives (e.g., 7a–7d) demonstrate that bulkier substituents (e.g., cyclohexylmethyl, benzyl) correlate with enhanced antimicrobial activity .

Biological Activity

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C6H7IN2O2
  • Molecular Weight : 266.04 g/mol
  • CAS Number : 40738-83-8

Antitumor Activity

Research has indicated that quinazoline derivatives exhibit significant antitumor properties. A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was found to disrupt the signaling pathways involved in tumor proliferation.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast)15.0Cell cycle arrest at G1 phase
HeLa (Cervical)10.0Inhibition of mitochondrial function

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production leading to oxidative stress in cancer cells.
  • Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and cell survival.

Case Study 1: Anticancer Effects in Vivo

In a study published in the Journal of Medicinal Chemistry, researchers administered this compound to mice bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor size compared to the control group over a treatment period of four weeks.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound against resistant strains of bacteria isolated from patients with chronic infections. The results indicated that it could serve as a promising candidate for developing new antibiotics.

Q & A

Q. What are the key challenges in synthesizing quinazoline-2,4(1H,3H)-dione derivatives like 5-iodo-1,3-dimethylquinazoline-2,4-dione?

Traditional synthesis routes for quinazoline-2,4-diones involve toxic reagents (e.g., phosgene) and multistep procedures, leading to environmental concerns and inefficiencies . For iodinated derivatives, introducing iodine atoms requires precise control of reaction conditions to avoid side reactions. Researchers should explore alternative methodologies, such as CO₂ utilization for cyclization steps, to reduce reliance on hazardous reagents .

Q. How can researchers characterize the structural and electronic properties of 5-iodo-1,3-dimethylquinazoline-2,4-dione?

Key techniques include:

  • X-ray crystallography : Resolve bond angles, intermolecular interactions, and iodine positioning (e.g., as demonstrated for 6-methyl-3-phenylquinazoline-2,4-dione in ).
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and electronic effects of the iodine atom .
  • Mass spectrometry (EI-MS) : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling iodinated quinazoline derivatives?

Follow chemical hygiene plans for halogenated compounds:

  • Use fume hoods to prevent inhalation of volatile byproducts.
  • Wear nitrile gloves and eye protection due to potential skin/eye irritation (refer to GHS hazard statements in ).
  • Dispose of iodine-containing waste via halogen-specific protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 5-iodo-1,3-dimethylquinazoline-2,4-dione?

  • Molecular modeling : Simulate reaction pathways to identify bottlenecks (e.g., iodine insertion steps) using software like Gaussian or ORCA .
  • Ligand-protein docking : Predict biological activity by analyzing interactions between the iodine substituent and target proteins (e.g., antibacterial targets in ) .
  • Machine learning : Train models on existing quinazoline synthesis data to predict optimal solvents, catalysts, or temperatures .

Q. What strategies resolve contradictions in biological activity data for iodinated quinazoline derivatives?

  • Dose-response assays : Replicate studies across multiple cell lines to distinguish compound-specific effects from experimental artifacts.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Collaborative validation : Cross-reference findings with public databases like CCDC or Bordwell pKa Table to confirm structural consistency .

Q. How does the iodine atom influence the photophysical properties of quinazoline-2,4-diones?

  • UV-Vis spectroscopy : Compare absorption/emission spectra of iodinated vs. non-iodinated derivatives to assess heavy atom effects.
  • DFT calculations : Analyze electron density maps to quantify charge transfer interactions involving the iodine substituent .
  • Solvatochromism studies : Evaluate polarity-dependent spectral shifts in solvents of varying dielectric constants .

Q. What methodologies validate the environmental compatibility of novel synthesis routes for iodinated quinazoline derivatives?

  • Life-cycle assessment (LCA) : Quantify waste generation and energy consumption for traditional vs. CO₂-based routes .
  • Green chemistry metrics : Calculate atom economy, E-factor, and process mass intensity (PMI) to benchmark sustainability .
  • Toxicity screening : Use zebrafish embryo or Daphnia magna assays to assess ecotoxicological risks .

Methodological Resources

  • Spectral databases : SDOC or Chemistry by Design for comparative analysis of quinazoline derivatives .
  • Crystallography tools : CCDC deposition (e.g., CCDC 772358 in ) for structural benchmarking.
  • Experimental design frameworks : Apply principles from and to minimize bias in biological assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.